3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction involving a suitable precursor.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the piperidine intermediate reacts with a pyridine derivative.
Chlorination and Methoxylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
- 3-chloro-4-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine
Uniqueness
3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the pyridine ring, along with the piperidine moiety, provides a distinct structural framework that can be exploited in various applications.
Properties
IUPAC Name |
3-chloro-4-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-16-11-20-8-3-17(16)22-13-15-4-9-21(10-5-15)12-14-1-6-19-7-2-14/h1-3,6-8,11,15H,4-5,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSXKYCMSLMRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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